![molecular formula C13H9F3N2O2S B2436536 2-{[(2-Nitrophenyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine CAS No. 1118787-26-0](/img/structure/B2436536.png)
2-{[(2-Nitrophenyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2-Nitrophenyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C13H9F3N2O2S and its molecular weight is 314.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical and Spectroscopic Properties
The chemistry and properties of pyridine derivatives, including compounds similar to 2-{[(2-Nitrophenyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine, have been extensively studied. These studies encompass the preparation procedures, spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activity of such compounds. The diverse chemical reactivity and complexation behavior of these molecules make them of interest in various fields, ranging from coordination chemistry to materials science (Boča, Jameson, & Linert, 2011).
Photochromism and Electronic Applications
The ortho-nitrobenzylpyridines, which share structural features with this compound, exhibit photochromic activity. This activity results from intramolecular interactions and is influenced by temperature and other conditions. Such compounds are being studied for their potential applications in photon-based electronics due to their favorable properties, like photochromic activity in the solid state and inherent polystability (Naumov, 2006).
Catalysis and Synthetic Chemistry
Complexes and ligands similar to this compound play a crucial role in catalysis and synthetic chemistry. They are involved in the synthesis of complex organic molecules, demonstrating the importance of such structures in pharmaceutical and medicinal chemistry. The diverse applicability of these compounds is underlined by their use in the synthesis of various pharmaceutical intermediates and their role in understanding complex chemical reactions (Parmar, Vala, & Patel, 2023).
Corrosion Inhibition
Derivatives of pyridine, including structures akin to this compound, have been recognized for their potential as corrosion inhibitors. Their ability to form stable chelating complexes with metallic surfaces makes them valuable in protecting metals against corrosion, highlighting their industrial and engineering applications (Verma, Quraishi, & Ebenso, 2020).
Eigenschaften
IUPAC Name |
2-[(2-nitrophenyl)methylsulfanyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2S/c14-13(15,16)10-5-6-12(17-7-10)21-8-9-3-1-2-4-11(9)18(19)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXOGDSLFIUHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
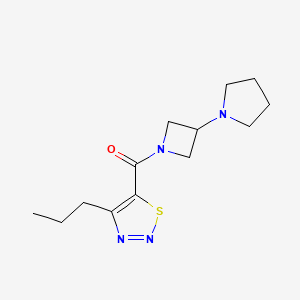
![Ethyl (5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2436454.png)
![3-Methyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2436456.png)
![2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene](/img/structure/B2436458.png)
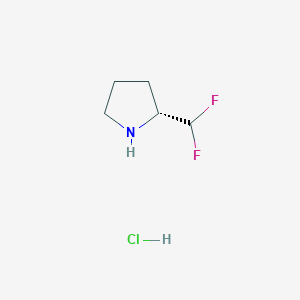
![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2436463.png)
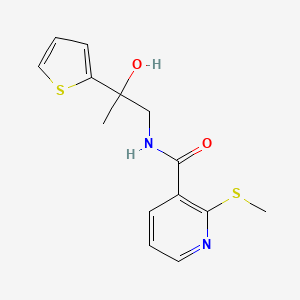
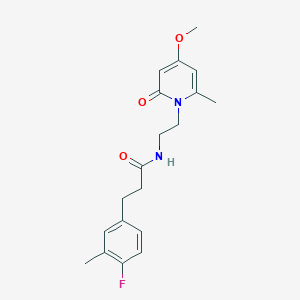
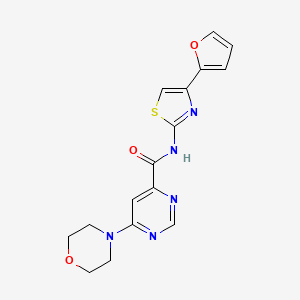

![N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-yl}adamantane-1-carboxamide](/img/structure/B2436472.png)
![1'-Ethyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2436473.png)
![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B2436475.png)

